![molecular formula C11H10N2O3 B1405591 Methyl 2-acetyl-2H-indazole-5-carboxylate CAS No. 1308649-95-7](/img/structure/B1405591.png)
Methyl 2-acetyl-2H-indazole-5-carboxylate
Overview
Description
“Methyl 2-acetyl-2H-indazole-5-carboxylate” is a chemical compound with the molecular formula C11H10N2O3 . It is a type of indazole, which is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . This compound is a solid at room temperature .
Synthesis Analysis
Indazoles, including “this compound”, can be synthesized through various methods. Some of the strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
Indazoles have a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .Chemical Reactions Analysis
The tautomerism in indazoles greatly influences their synthesis and reactivity . The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 218.21 g/mol .Scientific Research Applications
Acetylation Studies
Methyl 2-acetyl-2H-indazole-5-carboxylate's susceptibility to acetylation has been a subject of interest in chemical research. Studies have shown that its acetylation, when compared to similar compounds, demonstrates a significantly decreased susceptibility. This attribute has been explored through various analytical techniques such as HPLC, NMR, FTIR, and GC-MS. The formation of isomeric diacetylated products during these processes has been documented, providing insights into the compound's chemical behavior and potential applications in synthesis and analytical chemistry (Dzygiel, Masiukiewicz, & Rzeszotarska, 2001).
Structural and Conformational Studies
Further research into N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which shares structural similarities with this compound, has provided valuable information on its spectroscopic, structural, and conformational characteristics. This research has utilized techniques like multinuclear NMR spectroscopy, including cross-polarisation magic angle spinning (CPMAS), offering a deeper understanding of the compound's molecular structure and properties, which could be beneficial in designing new materials and pharmaceuticals (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).
Thermodynamic Properties
The thermodynamic properties of related indazole compounds, such as enthalpy of formation in both condensed and gas phases, have been investigated. These studies are crucial for understanding the energetic aspects of chemical reactions involving such compounds, which can be applied in various fields such as material science and pharmaceutical formulation (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).
Synthesis and Application in Medicinal Chemistry
Research on indazole derivatives, including those structurally related to this compound, has focused on their synthesis and potential medicinal applications. These compounds have been studied for their antibacterial and antifungal properties, demonstrating the potential for development into new pharmaceutical agents (Gautam, Gautam, & Chaudhary, 2018).
Future Directions
Indazole derivatives, including “Methyl 2-acetyl-2H-indazole-5-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .
Mechanism of Action
Target of Action
Methyl 2-acetyl-2H-indazole-5-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . This can lead to changes in cell cycle progression and DNA damage response, potentially influencing the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to impact a wide variety of biological properties . For instance, they can affect inflammatory pathways, leading to anti-inflammatory effects .
Pharmacokinetics
The compound’s molecular weight is 21821 , which may influence its bioavailability and distribution within the body.
Result of Action
Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
properties
IUPAC Name |
methyl 2-acetylindazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNSHDJIHXSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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